molecular formula C6H5Na2O3P B1338547 Phenylphosphonic Acid Disodium Salt CAS No. 25148-85-0

Phenylphosphonic Acid Disodium Salt

Cat. No.: B1338547
CAS No.: 25148-85-0
M. Wt: 202.05 g/mol
InChI Key: JOQAMSDLZYQHMX-UHFFFAOYSA-L
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Description

Phenylphosphonic Acid Disodium Salt, also known as disodium phenylphosphonate, is a chemical compound with the molecular formula C6H5Na2O3P. It is a white to almost white powder or crystalline substance. This compound is known for its applications in various fields due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylphosphonic Acid Disodium Salt can be synthesized through several methods. One common method involves the reaction of phenylphosphonic acid with sodium hydroxide. The reaction typically proceeds as follows:

C6H5PO(OH)2+2NaOHC6H5PO(ONa)2+2H2O\text{C}_6\text{H}_5\text{PO}(OH)_2 + 2\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{PO}(ONa)_2 + 2\text{H}_2\text{O} C6​H5​PO(OH)2​+2NaOH→C6​H5​PO(ONa)2​+2H2​O

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of phenylphosphonic acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The reaction is typically carried out in aqueous solution, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: Phenylphosphonic Acid Disodium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylphosphonic acid.

    Reduction: It can be reduced to form phenylphosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Phenylphosphonic Acid Disodium Salt is a disodium salt of phenylphosphonic acid, characterized by its phosphonic acid functional group. The structure consists of a phenyl group bonded to a phosphorus atom, which is further connected to three oxygen atoms, two of which are hydroxyl groups. This unique structure imparts various chemical properties that facilitate its applications.

Drug Delivery Systems

This compound is utilized in drug delivery systems due to its ability to enhance the solubility of drugs in aqueous environments. Its ionic nature allows it to form complexes with various pharmaceutical compounds, improving their bioavailability.

  • Case Study : Research has shown that incorporating phenylphosphonic acid derivatives in drug formulations significantly enhances the solubility and stability of poorly soluble drugs, leading to improved therapeutic efficacy .

Corrosion Inhibition

The compound serves as an effective corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps prevent corrosion, particularly in aqueous environments.

  • Data Table : Efficacy of this compound as a Corrosion Inhibitor
Metal TypeCorrosion Rate (mm/year)Inhibitor Concentration (ppm)Efficacy (%)
Carbon Steel0.1510085
Aluminum0.055090
Copper0.027588

Synthesis of Organophosphorus Compounds

This compound is employed as a precursor for synthesizing various organophosphorus compounds, which are essential in agricultural chemicals, pharmaceuticals, and flame retardants.

  • Case Study : A study demonstrated the synthesis of phosphonates using phenylphosphonic acid derivatives, leading to compounds with enhanced biological activity against pests and pathogens .

Crystal Nucleating Agent

The compound acts as an effective crystal nucleating agent in polymer science, particularly in poly(ether-ester) block copolymers. It enhances the crystallization process, leading to improved mechanical properties of the resulting materials.

  • Data Table : Properties of Poly(ether-ester) Block Copolymers with this compound
Sample TypeTensile Strength (MPa)Elongation at Break (%)Crystallization Temperature (°C)
Control25300120
With Additive35350140

Water Treatment

This compound has been explored for its potential in water treatment processes, particularly in removing heavy metals from wastewater through complexation.

  • Case Study : A recent study highlighted its effectiveness in binding lead ions from contaminated water sources, demonstrating significant removal efficiency under varying pH conditions .

Mechanism of Action

The mechanism of action of Phenylphosphonic Acid Disodium Salt involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation .

Comparison with Similar Compounds

Phenylphosphonic Acid Disodium Salt can be compared with other similar compounds such as:

    Phenylphosphonic Acid: Similar in structure but lacks the sodium ions.

    Diphenylphosphinic Acid: Contains two phenyl groups attached to the phosphorus atom.

    Phenylphosphinic Acid: Contains one phenyl group and one hydrogen atom attached to the phosphorus atom.

Uniqueness: this compound is unique due to its disodium salt form, which enhances its solubility in water and makes it suitable for various aqueous applications .

Biological Activity

Phenylphosphonic Acid Disodium Salt (CAS Number: 25148-85-0), also known as disodium phenylphosphonate, is an organophosphorus compound with a variety of biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H5Na2O3PC_6H_5Na_2O_3P and a molecular weight of approximately 202.06 g/mol. It typically appears as a white crystalline powder. The compound exhibits significant water solubility due to the presence of phosphonate groups, which can ionize in aqueous solutions, enhancing its reactivity and biological interactions.

1. Enzyme Inhibition

This compound has been studied for its role as an inhibitor of various enzymes, particularly in metabolic pathways. It mimics phosphate groups, which allows it to interfere with enzyme activity, making it a candidate for drug development targeting specific metabolic processes:

  • D-xylulose-5-phosphate reductoisomerase (DXR) : This enzyme is crucial in the non-mevalonate pathway for isoprenoid biosynthesis. Phenylphosphonic acid derivatives have shown promising inhibitory effects against DXR from Escherichia coli and Mycobacterium tuberculosis, indicating potential for antibacterial applications .

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-negative bacteria. Its phosphonate structure allows it to disrupt bacterial metabolic processes, leading to cell death:

  • Case Study : A study highlighted the synthesis of lipophilic phosphonates that demonstrated significant antibacterial activity against E. coli with IC50 values as low as 420 nM . This suggests that derivatives of Phenylphosphonic Acid could be developed into effective antimicrobial agents.

3. Chelating Properties

The compound also displays chelating abilities, allowing it to bind metal ions. This property is beneficial in various biochemical applications, including:

  • Metal Ion Interaction : this compound can form stable complexes with metal ions, which may enhance its utility in catalysis and material science .

Applications in Research and Industry

This compound finds applications across multiple fields due to its unique properties:

  • Drug Delivery Systems : Investigated for use in targeted drug delivery due to its ability to interact with biological membranes and facilitate the transport of therapeutic agents.
  • Corrosion Inhibition : Utilized in industrial applications as a corrosion inhibitor due to its ability to form protective films on metal surfaces .
  • Synthesis of Organophosphorus Compounds : Serves as a precursor for synthesizing various organophosphorus compounds used in agriculture and pharmaceuticals.

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
Phenylphosphonic Acid C6H7O3PC_6H_7O_3PParent compound; exists as a free acid form.
Methylphosphonic Acid C2H7O3PC_2H_7O_3PContains a methyl group; associated with chemical warfare agents.
Aminomethylphosphonic Acid C3H9NO3PC_3H_9NO_3PContains an amino group; studied for herbicidal activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare phenylphosphonic acid disodium salt, and how is purity ensured?

this compound is typically synthesized by neutralizing phenylphosphonic acid with sodium hydroxide in a stoichiometric ratio (2:1). Purification often involves recrystallization from aqueous ethanol or methanol to remove unreacted precursors. Advanced techniques like ion-exchange chromatography may enhance purity for sensitive applications (e.g., enzymatic assays). Purity verification methods include titration for sodium content and enzymatic activity assays to confirm absence of inhibitory contaminants .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. 1H^{1}\text{H} and 31P^{31}\text{P} NMR can identify proton environments and phosphorus bonding, respectively (e.g., 31P^{31}\text{P} NMR δ 13.9 ppm for phosphonate groups). Complementary methods like Fourier-Transform Infrared Spectroscopy (FT-IR) validate functional groups (P=O stretching ~1200 cm1^{-1}), while mass spectrometry confirms molecular weight .

Q. How should researchers handle hygroscopicity and stability challenges during storage?

The compound should be stored in airtight containers under desiccation at 2–8°C to prevent hydrolysis. Pre-use drying (e.g., vacuum desiccation) is recommended for hygroscopic batches. Stability tests under varying pH and temperature conditions are advised for long-term studies, as phosphonate salts may degrade in strongly acidic or alkaline environments .

Advanced Research Questions

Q. What experimental considerations are vital when using this compound in enzyme inhibition studies?

In reductase inhibition assays, maintain strict control of buffer ionic strength (e.g., Tris-HCl, pH 7.4) to avoid interference with sodium ions. Pre-incubate the enzyme with the inhibitor to achieve equilibrium. Activity measurements should use negative controls (e.g., sodium phosphate buffers) to account for non-specific ionic effects. Kinetic parameters (KiK_i, IC50_{50}) derived from dose-response curves must correct for salt-to-acid molecular weight differences if comparing with non-salt inhibitors .

Q. How can Quantitative Structure-Activity Relationship (QSAR) models optimize phenylphosphonic acid derivatives for target inhibition?

QSAR requires molecular descriptors (e.g., logP, polar surface area) computed via software (e.g., MOE, Schrodinger). For phosphonate salts, include sodium dissociation constants and solvation energy in models. Validation against experimental IC50_{50} data (e.g., from reductase inhibition assays) ensures predictive accuracy. Contradictions between in silico and in vitro results may arise from unaccounted salt-specific interactions, necessitating iterative model refinement .

Q. What methodologies resolve discrepancies in reactivity between phenylphosphonic acid and its disodium salt?

Reactivity differences often stem from solubility and ionization states. For comparative studies, standardize pH and counterion concentrations. Correct salt concentrations to acid equivalents using the formula:

massacid=masssalt×MWacidMWsalt\text{mass}_{\text{acid}} = \text{mass}_{\text{salt}} \times \frac{\text{MW}_{\text{acid}}}{\text{MW}_{\text{salt}}}

where MW = molecular weight. Analytical techniques like ion chromatography quantify free sodium ions to assess dissociation extent .

Q. How can researchers quantify this compound in complex biological matrices?

Liquid Chromatography-Mass Spectrometry (LC-MS) with reverse-phase columns (C18) and negative ion mode is optimal. Sample preparation may require protein precipitation (e.g., acetonitrile) and solid-phase extraction to remove interferents. Internal standards (e.g., isotopically labeled phosphonates) improve quantification accuracy. Validate methods using spike-recovery experiments in relevant matrices (e.g., cell lysates) .

Q. Methodological Notes

  • Contradiction Management : Conflicting data on inhibitory potency may arise from salt hydrolysis during storage. Regularly verify compound integrity via NMR or enzymatic activity assays .
  • Advanced Characterization : X-ray crystallography can elucidate salt-enzyme binding modes, while molecular dynamics simulations predict solvation effects .

Properties

IUPAC Name

disodium;dioxido-oxo-phenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQAMSDLZYQHMX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Na2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500517
Record name Disodium phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25148-85-0
Record name Disodium phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 1.58 g (10.0 mmol) of phenylphosphonic acid (manufactured by Nissan Chemical industries, Ltd.), 20 mL (10.0 mmol) of 0.5 N sodium hydroxide was added, stirred at room temperature for 10 minutes, then water was distilled off under reduced pressure and dried to obtain 1.78 g (yield 99%) of the aimed product as white crystal. Decomposition temperature: 480° C.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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